(5Z)-5-(hydroxyimino)-7-[(piperidin-1-yl)methyl]-5,8-dihydroquinolin-8-one dihydrochloride
Description
The exact mass of the compound this compound is 343.0854322 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-nitroso-7-(piperidin-1-ylmethyl)quinolin-8-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2.2ClH/c19-15-11(10-18-7-2-1-3-8-18)9-13(17-20)12-5-4-6-16-14(12)15;;/h4-6,9,19H,1-3,7-8,10H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETADUWLCMFROU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)N=O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5Z)-5-(hydroxyimino)-7-[(piperidin-1-yl)methyl]-5,8-dihydroquinolin-8-one dihydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by various studies and data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₃H₁₈Cl₂N₄O
- Molecular Weight : 307.22 g/mol
The presence of the hydroxyimino group and piperidine moiety is crucial for its biological activities.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 8-hydroxyquinoline nucleus demonstrate activity against various bacterial strains.
| Compound | Activity | MIC (mg/mL) |
|---|---|---|
| (5Z)-5-(hydroxyimino)-7-[(piperidin-1-yl)methyl]-5,8-dihydroquinolin-8-one | Moderate against Staphylococcus aureus | 0.001 |
| 8-Hydroxyquinoline derivative | High against E. coli | 0.0001 |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. Notably, the compound has shown promising results in inhibiting the growth of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer).
The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. The compound's ability to interact with DNA and inhibit topoisomerase activity has been suggested as a mechanism for its anticancer effects .
Antiviral Activity
Recent investigations into the antiviral properties of this compound have yielded interesting results. Studies focusing on its activity against H5N1 avian influenza viruses demonstrated significant growth inhibition.
| Virus Type | Inhibition (%) | Cytotoxicity (%) |
|---|---|---|
| H5N1 | 85 | 4 |
The structure–activity relationship indicates that modifications to the piperidine ring can enhance antiviral efficacy while minimizing cytotoxicity .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of quinoline compounds, including this compound. The results indicated that the compound exhibited a higher zone of inhibition compared to standard antibiotics like PC190723 against Staphylococcus aureus.
Case Study 2: Anticancer Mechanisms
In vitro studies demonstrated that treatment with this compound led to significant apoptosis in A549 cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation typical of apoptotic processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
